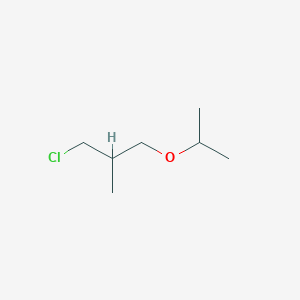

1-Chloro-2-methyl-3-(propan-2-yloxy)propane

Description

1-Chloro-2-methyl-3-(propan-2-yloxy)propane (CAS: 854258-38-1) is a chlorinated ether derivative with the molecular formula C₇H₁₃ClO and a molecular weight of 148.63 g/mol . Its structure features a chlorine atom at position 1, a methyl group at position 2, and an isopropyl ether moiety at position 2. This compound is primarily utilized in chemical synthesis and is supplied by specialized manufacturers like Shanghai Hansi Chemical Co., Ltd., which emphasizes its role in pharmaceuticals, agrochemicals, and fine chemical research .

Properties

Molecular Formula |

C7H15ClO |

|---|---|

Molecular Weight |

150.64 g/mol |

IUPAC Name |

1-chloro-2-methyl-3-propan-2-yloxypropane |

InChI |

InChI=1S/C7H15ClO/c1-6(2)9-5-7(3)4-8/h6-7H,4-5H2,1-3H3 |

InChI Key |

ZGLADOKGQVJIQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(C)CCl |

Origin of Product |

United States |

Biological Activity

1-Chloro-2-methyl-3-(propan-2-yloxy)propane is a synthetic compound that has garnered attention due to its potential biological activities. This article focuses on its biological effects, particularly in the context of antimicrobial properties, cytotoxicity, and other pharmacological applications.

Chemical Structure and Properties

This compound is characterized by a chloro substituent on a propanol backbone, which contributes to its reactivity and interaction with biological targets. The presence of the alkoxy group enhances its solubility and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties. For instance, related compounds in the same class have demonstrated significant activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μg/ml) | Bacterial Strains Tested | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | Staphylococcus aureus, Enterococcus faecalis | Inhibition of cell division proteins |

| Synthetic 1,3-bis(aryloxy)propan-2-amines | 2.5–10 | Streptococcus pyogenes, MRSA | Targets FtsZ, norA, FabI |

The minimal inhibitory concentrations (MICs) for related compounds were found to be in the low micromolar range (2.5–10 μg/ml), indicating a promising potential for the development of new antibacterial agents targeting resistant strains .

Cytotoxicity and Cellular Effects

The cytotoxic effects of 1-chloro derivatives have been evaluated in various cell lines. Preliminary studies suggest that these compounds may exhibit selective toxicity towards cancerous cells while sparing normal cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of several chloroalkoxy compounds, it was observed that 1-chloro derivatives could induce apoptosis in human cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of caspases .

Pharmacological Applications

Beyond antimicrobial activity, compounds similar to this compound have shown potential in treating various conditions due to their anti-inflammatory and analgesic properties. The structure-activity relationship (SAR) suggests that modifications to the alkoxy group can enhance these effects.

Table 2: Pharmacological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s unique combination of chlorine, methyl, and ether groups distinguishes it from analogous chlorinated hydrocarbons. Below is a detailed comparison with key structural analogs:

1-Bromo-3-chloro-2-methylpropane (CAS: N/A)

- Structure : Differs by replacing the isopropyl ether group with a bromine atom.

- Properties :

- Applications : Used in alkylation reactions and intermediates in organic synthesis .

1-(Chloromethyl)-2-(propan-2-yloxy)benzene (CAS: 540734-36-9)

- Structure : Incorporates a benzene ring with a chloromethyl and isopropyl ether group.

- Properties :

- Applications: Potential precursor in pharmaceuticals or agrochemicals due to aromatic backbone .

3-Chloro-2-methylpropene (Methallyl Chloride) (CAS: 563-47-3)

- Structure : An unsaturated analog with a double bond and chlorine at position 3.

- Properties: The alkene moiety enables polymerization and addition reactions, unlike the saturated target compound . Lower boiling point (~72°C) due to reduced molecular weight and non-polar double bond .

- Applications: Key monomer in polymer production (e.g., methallyl resins) .

Chloroacetone (CAS: 78-95-5)

- Structure : Features a ketone group instead of an ether.

- Properties :

- Applications : Intermediate in pharmaceuticals and tear gas production .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.